molecular formula C14H16ClIN2S B5015876 2-[(4-chlorobenzyl)thio]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium iodide

2-[(4-chlorobenzyl)thio]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium iodide

Cat. No. B5015876
M. Wt: 406.7 g/mol
InChI Key: JAKSGJAJUFSTPE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions, where N-thioacyl amino alcohols derived from aromatic aldehydes and ketones are cyclized to produce bis(imidazo[1,5-a]pyridyl)arylmethanes or imidazo[1,5-a]pyridine-ylalkylalcohols as major products (Murai, Nagaya, Shibahara, & Maruyama, 2012). Another approach involves the cyclization of dimethyl diphenylpyrrolidine dicarboxylates with isothiocyanates to form thiohydantoin fused pyrrolidine compounds (Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category has been characterized by techniques such as NMR, FT-IR, MS, and X-ray diffraction, revealing detailed insights into their stereochemistry and molecular conformations. For instance, the structural characterization of a related compound showed the stereochemistry determined by single-crystal X-ray diffraction (Nural et al., 2018).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including base-catalyzed exchange reactions, which illustrate their reactivity and potential as intermediates in organic synthesis (Ollis, Stanforth, & Ramsden, 1989). The addition of isocyanides to α-(methylthio)-benzylidenamidinium iodides, for example, offers access to 2-(dialkylamino)imidazoles, demonstrating the versatility of these compounds in synthesizing a range of heterocyclic structures (Morel, Marchand, & Malvaut, 2000).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure of a related 1-methyl-5-nitro-imidazol-2-yl methyl pyridinium iodide revealed specific hydrogen bond interactions that lead to the formation of a three-dimensional network (Belguedj et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acid dissociation constants, are integral to their applications in various fields. For example, the determination of acid dissociation constants using potentiometric titration methods provides insight into the protonation states under different pH conditions (Nural et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN2S.HI/c1-16-13-3-2-8-17(13)9-14(16)18-10-11-4-6-12(15)7-5-11;/h4-7,9H,2-3,8,10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKSGJAJUFSTPE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=[N+](CCC2)C=C1SCC3=CC=C(C=C3)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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